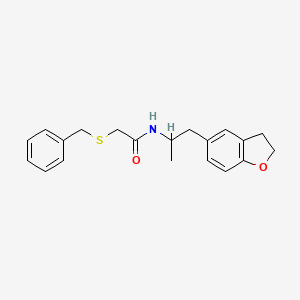

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Description

2-(Benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group and a 2,3-dihydrobenzofuran-propan-2-yl substituent. The compound’s structure combines a sulfur-containing moiety with a bicyclic ether system, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-15(11-17-7-8-19-18(12-17)9-10-23-19)21-20(22)14-24-13-16-5-3-2-4-6-16/h2-8,12,15H,9-11,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANDBQCSPMBKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

Preparation of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

Coupling Reaction: The final step involves the coupling of the benzylthio intermediate with the dihydrobenzofuran intermediate in the presence of a suitable acylating agent, such as acetic anhydride, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, sodium hydroxide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted acetamides

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide as an anticancer agent. Research indicates that compounds with hydrazine moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have shown promising activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and efficacy in therapeutic applications.

Enzyme Inhibition

The compound's structure suggests potential interactions with biological targets such as carbonic anhydrases, which are important for regulating pH and fluid balance in tissues. Preliminary investigations into hydrazonobenzenesulfonamides have shown that modifications to the hydrazone moiety can improve selectivity and potency against these enzymes . This opens avenues for developing new inhibitors that could serve as therapeutic agents for conditions like glaucoma or edema.

Agricultural Sciences

Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. The trifluoromethyl group is associated with increased biological activity in pesticides, enhancing their effectiveness against pests while potentially reducing the required dosage . For example, the metabolite 2-trifluoromethyl-benzamide has been studied for its persistence in agricultural settings, indicating its potential as a stable active ingredient in fungicides or herbicides .

Residue Analysis

Research into the environmental impact of agrochemicals has led to studies on the degradation pathways of compounds like N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide in soil and crops. Understanding these pathways is crucial for assessing the ecological risks associated with their use and ensuring compliance with agricultural regulations.

Material Sciences

Polymer Chemistry

The incorporation of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide into polymer matrices can modify their properties, such as thermal stability and mechanical strength. Its hydrazine functionality allows for cross-linking reactions that can enhance the performance of polymers in various applications, including coatings and adhesives.

Nanotechnology

In nanotechnology, compounds like N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide can serve as precursors for synthesizing nanoparticles. The trifluoromethyl group may impart unique electronic properties to the nanoparticles, making them suitable for applications in electronics or catalysis.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against cancer cells |

| Enzyme inhibitors | Targeted therapy for metabolic disorders | |

| Agricultural Sciences | Pesticide development | Increased effectiveness and reduced dosages |

| Residue analysis | Understanding environmental impact | |

| Material Sciences | Polymer chemistry | Improved thermal stability and mechanical properties |

| Nanotechnology | Unique electronic properties for advanced materials |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Thiadiazol-Based Acetamides ()

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the benzylthio-acetamide backbone but differ in the heterocyclic core (1,3,4-thiadiazole vs. dihydrobenzofuran) and substituents. Key distinctions include:

- Substituents: The phenoxy group in 5h introduces steric bulk and lipophilicity, contrasting with the dihydrobenzofuran-propan-2-yl group in the target compound, which may improve membrane permeability.

- Physicochemical Properties : 5h exhibits a melting point of 133–135°C and an 88% yield . The absence of analogous data for the target compound limits direct comparison, but structural differences suggest variations in stability and crystallinity.

Table 1: Comparison of Thiadiazol Derivatives and Target Compound

| Compound | Core Structure | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 5h () | 1,3,4-Thiadiazole | 2-Isopropyl-5-methylphenoxy | 133–135 | 88 |

| Target Compound | 2,3-Dihydrobenzofuran | Propan-2-yl | N/A | N/A |

TRPA1 Inhibitors ()

Acetamide-based TRPA1 blockers like HC-030031 and CHEM-5861528 feature purine-derived heterocycles (e.g., tetrahydropurin-7-yl) and aryl groups. These compounds exhibit IC₅₀ values of 4–10 μM in TRPA1 inhibition . Comparatively:

Agrochemical Acetamides ()

Herbicides such as alachlor and pretilachlor utilize chloro-substituted acetamides with aryl and alkoxy groups. Key contrasts include:

- Electrophilic Substituents : Chloro groups in agrochemicals enhance electron-withdrawing effects, aiding herbicidal activity. The benzylthio group in the target compound may instead promote nucleophilic interactions or redox activity.

Pharmaceutical Intermediates ()

Formoterol-related intermediates like USP Formoterol Related Compound C incorporate hydroxy and methoxyphenyl groups linked to acetamide. These structures prioritize β₂-adrenergic receptor affinity, whereas the target compound’s dihydrobenzofuran-propan-2-yl group may favor different pharmacokinetic profiles, such as increased lipophilicity .

Key Research Findings and Implications

- Structural Flexibility : The dihydrobenzofuran core may enhance metabolic stability compared to thiadiazole or purine-based analogs.

- Data Gaps : Direct pharmacological or synthetic data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide , with the CAS number 2034610-63-2 , is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 339.5 g/mol

- Structure : The compound features a benzylthio group attached to an acetamide moiety and a dihydrobenzofuran substituent, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its structural components, particularly the dihydrobenzofuran moiety, which has been associated with various pharmacological effects. Compounds with similar structures have shown potential as cannabinoid receptor agonists, specifically targeting CB receptors, which are implicated in pain modulation and anti-inflammatory responses .

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide exhibit significant antitumor properties. For instance:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results : Preliminary results indicated that the compound significantly inhibited cell proliferation in these lines, suggesting potential as an anticancer agent. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the sub-G1 phase .

Antimicrobial Activity

In addition to antitumor effects, similar benzothiazole derivatives have shown promising antimicrobial activity:

- Testing Methods : Antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives exhibited potent antibacterial effects, indicating that modifications in the benzothiazole framework may enhance antimicrobial properties .

Study 1: Antitumor Efficacy

A study focusing on derivatives of 2-(benzylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide demonstrated significant cytotoxicity against A549 and HeLa cells. The IC values were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| A549 | 10.5 |

| HeLa | 7.8 |

| MCF-7 | 12.3 |

Flow cytometry analysis confirmed that these compounds induced apoptotic pathways in cancer cells .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of benzothiazole derivatives related to our compound. The results indicated effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings highlight the potential dual role of such compounds in both anticancer and antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.